molecular formula C20H17N3O3 B2412145 (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid CAS No. 956046-71-2

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid

Cat. No.: B2412145
CAS No.: 956046-71-2
M. Wt: 347.374
InChI Key: GXQUTLUSQAVSEO-VAWYXSNFSA-N
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Description

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid is a complex organic compound that features a pyrazole ring substituted with diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of 1,3-diphenylpyrazole, which is then functionalized to introduce the methylamino group. The final step involves the formation of the oxobut-2-enoic acid moiety through a condensation reaction under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize by-products and waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or oxo groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating high-performance materials.

Mechanism of Action

The mechanism of action of (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1,3-diphenylpyrazole: A precursor in the synthesis of (E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid.

    4-oxobut-2-enoic acid derivatives: Compounds with similar structural features but different substituents.

Uniqueness

This compound is unique due to its combination of a pyrazole ring with diphenyl groups and an oxobut-2-enoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18(11-12-19(25)26)21-13-16-14-23(17-9-5-2-6-10-17)22-20(16)15-7-3-1-4-8-15/h1-12,14H,13H2,(H,21,24)(H,25,26)/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQUTLUSQAVSEO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)C=CC(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2CNC(=O)/C=C/C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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